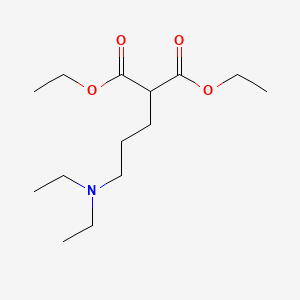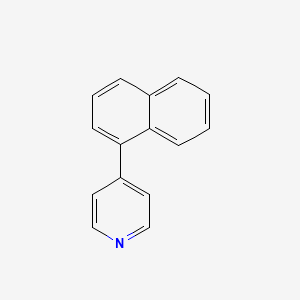
Diethyl (3-diethylaminopropyl)-malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-diethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethylaminopropyl group attached to the malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (3-diethylaminopropyl)-malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-diethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an anhydrous solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-diethylaminopropyl)-malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylaminopropyl group.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium ethoxide are commonly used.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted malonates.
Condensation: Formation of β-keto esters.
Hydrolysis: Formation of diethyl (3-diethylaminopropyl)-malonic acid.
Applications De Recherche Scientifique
Diethyl (3-diethylaminopropyl)-malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (3-diethylaminopropyl)-malonate involves its reactivity due to the presence of the malonate moiety and the diethylaminopropyl group. The compound can act as a nucleophile in substitution reactions and as a reactant in condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonate compound without the diethylaminopropyl group.
Ethyl (3-diethylaminopropyl)-malonate: Similar structure but with one ethyl group instead of two.
Diethyl (3-dimethylaminopropyl)-malonate: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
Diethyl (3-diethylaminopropyl)-malonate is unique due to the presence of the diethylaminopropyl group, which imparts specific reactivity and properties that are different from other malonates. This makes it valuable in specialized applications in organic synthesis and pharmaceuticals.
Propriétés
IUPAC Name |
diethyl 2-[3-(diethylamino)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNLPYSPJSYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)

![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2796987.png)

![2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2796990.png)
![4-bromo-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2796992.png)
![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)
![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)
![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)


